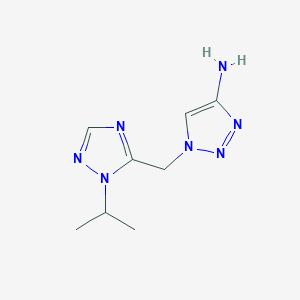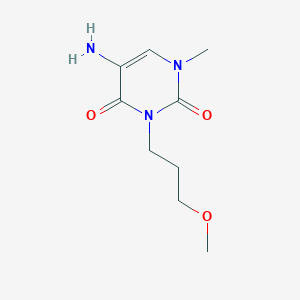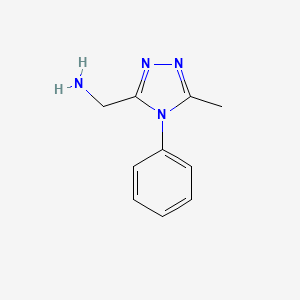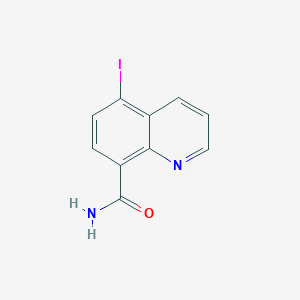![molecular formula C11H14ClN3 B13646445 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(1H-Imidazol-1-yl)phenol: This compound features a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
1-(4-Hydroxyphenyl)imidazole: Similar to 4-(1H-imidazol-1-yl)phenol, this compound has a hydroxyl group on the phenyl ring.
Uniqueness: 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride is unique due to its ethanamine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H14ClN3 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
1-(4-imidazol-1-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;/h2-9H,12H2,1H3;1H |
InChI-Schlüssel |
YKVKHUNZIWHUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)


![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)


![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
